molecular formula C14H16N2O4S2 B2562979 Ethyl 4-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate CAS No. 878696-23-2

Ethyl 4-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate

Cat. No.: B2562979
CAS No.: 878696-23-2
M. Wt: 340.41
InChI Key: QJJWABXBCJVJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate is a chemical compound with the empirical formula C12H14N2O3S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1C2=C (SC (C)=C2C)N=CN1CCCC (O)=O . The InChI key for this compound is HWKCDGTYEZTFRE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 266.32 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the versatility of thieno[2,3-d]pyrimidine derivatives in synthesizing a wide array of heterocyclic compounds. For instance, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)h-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates showcases the potential for creating compounds with interesting tautomeric behaviors and pharmaceutical properties (Dolzhenko, Chui, & Dolzhenko, 2006). Similarly, the development of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines through condensation reactions opens up pathways for further chemical modifications and applications in drug discovery (Arutyunyan, 2013).

Structural Analysis and Nonlinear Optical Properties

Further research into thieno[2,3-d]pyrimidine derivatives includes the structural analysis and evaluation of their nonlinear optical properties. The study of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, for example, provides insights into the molecular structure and potential applications in the field of optical materials due to its favorable nonlinear optical properties (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Antimicrobial and Antiviral Applications

The exploration of thieno[2,3-d]pyrimidine derivatives also extends to antimicrobial and antiviral applications. Compounds synthesized from this chemical structure have been tested for their antibacterial and antiviral activities, demonstrating the potential for developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013). Moreover, the synthesis and evaluation of 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones highlight the search for compounds with defined virus-inhibiting properties, particularly against the human immunodeficiency virus (HIV-1), suggesting a valuable direction for future antiviral drug development (Novikov, Ozerov, Sim, & Buckheit, 2004).

Properties

IUPAC Name

ethyl 4-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-4-20-11(18)6-9(17)7-21-14-15-12-10(5-8(2)22-12)13(19)16(14)3/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWABXBCJVJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(C=C(S2)C)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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